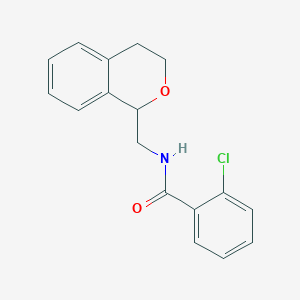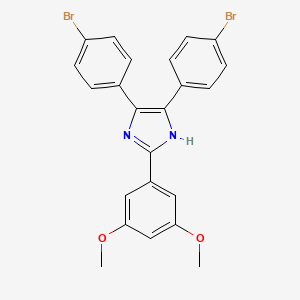
2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies due to its unique chemical structure and potential biological activities. In
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is not fully understood. However, studies have shown that this compound may exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide in lab experiments is its unique chemical structure and potential biological activities. This compound has shown promise in various studies and may be a potential candidate for the development of new therapeutic agents. However, one of the limitations is that the mechanism of action is not fully understood, which may limit its potential use in certain research applications.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, studies are needed to optimize the synthesis method and improve the yield of the desired product. Overall, the study of 2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide has the potential to lead to the development of new therapeutic agents and advance our understanding of the biological processes involved in various diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 3,4-dihydro-1H-isochromene in the presence of a base such as triethylamine. The resulting product is then treated with N-methylmorpholine to obtain the final compound. This synthesis method has been reported in various research articles and has been shown to produce high yields of the desired product.
Aplicaciones Científicas De Investigación
2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for various diseases. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various inflammatory and cancer-related diseases.
Propiedades
IUPAC Name |
2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-4-3-7-14(15)17(20)19-11-16-13-6-2-1-5-12(13)9-10-21-16/h1-8,16H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXOWRYAZHEYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)
![2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4966675.png)

![1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4966686.png)
![5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4966692.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4966704.png)
![2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4966717.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)

![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-2,4-pentanedione](/img/structure/B4966743.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)